5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride
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Overview
Description
5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The 1,3,4-thiadiazole nucleus is a common feature in various natural products and medicinal agents .
Mechanism of Action
Target of Action
The primary target of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is involved in the progression of Alzheimer’s disease .
Mode of Action
This compound acts as an inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter. This can help ameliorate cognitive symptoms associated with Alzheimer’s disease .
Biochemical Pathways
The compound affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels .
Pharmacokinetics
It’s known that ache inhibitors can have limitations such as non-selectivity, poor bioavailability, and adverse side effects .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels. This can help improve cognitive function in individuals with Alzheimer’s disease by enhancing cholinergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride typically starts from phenylacetic acid derivatives. The commercially available starting material, 2-(4-bromophenyl)acetic acid, is subjected to reaction with thiosemicarbazide to yield 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine . The reaction conditions often involve the use of a solvent such as ethanol and a catalyst like copper bromide (CuBr2) under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-1,3-thiazol-2-amine: Another compound with a similar structure but different biological activities.
5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine: A derivative with bromine substitution, showing different reactivity and biological properties.
Uniqueness
5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase makes it a valuable compound in the study of neurodegenerative diseases .
Properties
IUPAC Name |
5-benzyl-1,3,4-thiadiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.ClH/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXCNZNLHLDAIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955499-06-5 |
Source
|
Record name | 5-benzyl-1,3,4-thiadiazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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